Acidolytic Stability of Dimethylphenylsilylethyl (DMPSE) Protecting Group vs. Trimethylsilylethyl (TMSE) and tert-Butyl Ethers
In peptide synthesis applications using the Bpoc/t-Bu strategy, the dimethylphenylsilylethyl (DMPSE) group—derived from chlorodimethylphenylsilane—demonstrates substantially enhanced acid resistance compared to its trimethylsilylethyl (TMSE) counterpart and tert-butyl ethers. Under identical acidolytic conditions with 0.5% trifluoroacetic acid (TFA), the DMPSE group is approximately five times more stable than the TMSE analog, which itself is 3–4 times more stable than the tert-butyl ether group [1]. This graded stability profile provides a quantifiable basis for selecting the appropriate silyl protecting group based on the acid sensitivity of the target molecule.
| Evidence Dimension | Resistance to acidolytic cleavage (0.5% TFA) |
|---|---|
| Target Compound Data | DMPSE group: 5× more stable than TMSE |
| Comparator Or Baseline | TMSE group: 3–4× more stable than tert-butyl ether; tert-butyl ether: removed up to 4% during Bpoc acidolysis |
| Quantified Difference | DMPSE is 5-fold more stable than TMSE under 0.5% TFA |
| Conditions | 0.5% TFA solution; Bpoc/t-Bu peptide synthesis strategy |
Why This Matters
This quantitative stability differential enables rational selection of chlorodimethylphenylsilane-derived protecting groups when synthetic routes require orthogonal deprotection strategies or tolerance to mildly acidic conditions that would prematurely cleave TMS-based groups.
- [1] Fotouhi N, Kemp DS. Novel class of silicon-based protective groups for the side chain of tyrosine. International Journal of Peptide and Protein Research. 1993; 41(2): 153-161. View Source
